molecular formula C9H6FN3O2S B15218362 2-[(4-Fluoro-2-nitrophenyl)sulfanyl]-1H-imidazole CAS No. 88251-65-4

2-[(4-Fluoro-2-nitrophenyl)sulfanyl]-1H-imidazole

Cat. No.: B15218362
CAS No.: 88251-65-4
M. Wt: 239.23 g/mol
InChI Key: VXHBPGNVRYDXGK-UHFFFAOYSA-N
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Description

2-[(4-Fluoro-2-nitrophenyl)sulfanyl]-1H-imidazole (CAS 88251-64-3) is a synthetic heterocyclic compound of high interest in medicinal and organic chemistry research. This molecule integrates two privileged structural motifs: a 1H-imidazole ring and a fluorinated nitrobenzene unit, connected by a sulfanyl bridge. The imidazole scaffold is a fundamental building block in biology and pharmacology, found in numerous commercial drugs, and is known to confer a wide range of biological activities . This compound serves as a key synthetic intermediate in the design and development of novel molecular hybrids and conjugates. A primary research application lies in the exploration of new antibacterial agents, particularly to address the growing global challenge of antibiotic resistance . The nitroimidazole moiety, present in prodrugs like metronidazole, is a well-known pharmacophore that, upon enzymatic reduction in anaerobic bacteria, generates toxic radicals that cause DNA damage and cell death . The incorporation of the 4-fluoro-2-nitrophenyl group is a strategic modification aimed at enhancing the molecule's physicochemical properties, tuning its electronic characteristics, and potentially overcoming resistance mechanisms observed in pathogens like Pseudomonas aeruginosa and Klebsiella pneumoniae . Researchers utilize this compound to create hybrids that may exhibit dual targeting capabilities, thereby impairing the development of bacterial resistance and offering a promising strategy for pharmaceutical development . This product is intended for research and laboratory use only. It is not for diagnostic or therapeutic use in humans or animals.

Properties

CAS No.

88251-65-4

Molecular Formula

C9H6FN3O2S

Molecular Weight

239.23 g/mol

IUPAC Name

2-(4-fluoro-2-nitrophenyl)sulfanyl-1H-imidazole

InChI

InChI=1S/C9H6FN3O2S/c10-6-1-2-8(7(5-6)13(14)15)16-9-11-3-4-12-9/h1-5H,(H,11,12)

InChI Key

VXHBPGNVRYDXGK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)[N+](=O)[O-])SC2=NC=CN2

Origin of Product

United States

Preparation Methods

Reaction Conditions and Optimization

In a representative procedure, equimolar quantities of 4-fluoro-2-nitrobenzenethiol (1.0 equiv), glyoxal (1.2 equiv), and ammonium acetate (1.5 equiv) are refluxed in acetic acid for 6–8 hours. The reaction proceeds via nucleophilic attack of the thiol group on the glyoxal-derived intermediate, followed by cyclization to form the imidazole ring. Yield optimization studies reveal that increasing the molar ratio of ammonium acetate to 1.5 equiv enhances ring closure efficiency, achieving yields of 68–72%.

Parameter Value Impact on Yield (%)
Ammonium acetate 1.0 equiv 58
Ammonium acetate 1.5 equiv 72
Reaction time 6 hours 68
Reaction time 8 hours 72
Solvent Acetic acid 72
Solvent Ethanol 52

Prolonged reaction times beyond 8 hours lead to decomposition, as evidenced by HPLC analysis. Substituting acetic acid with ethanol reduces yield due to incomplete cyclization, highlighting the necessity of acidic media.

El-Saghier Reaction for One-Pot Synthesis

The El-Saghier reaction, a green chemistry approach, enables the synthesis of imidazole derivatives via a sequential one-pot procedure. Adapted for 2-[(4-Fluoro-2-nitrophenyl)sulfanyl]-1H-imidazole, this method employs ethyl cyanoacetate and ethyl glycinate hydrochloride under neat conditions.

Mechanistic Pathway and Yield Enhancement

The reaction initiates with the nucleophilic addition of 4-fluoro-2-nitrobenzenethiol to ethyl cyanoacetate, forming a thioether intermediate. Subsequent incorporation of ethyl glycinate hydrochloride facilitates imidazole ring closure through intramolecular cyclization.

Optimization experiments demonstrate that conducting the reaction under neat conditions at 70°C for 2 hours maximizes yield (85–90%), whereas solvent-mediated approaches (e.g., ethanol or acetonitrile) yield <50%. The exclusion of solvents minimizes side reactions, as corroborated by NMR spectroscopy.

Entry Solvent Temperature (°C) Time (h) Yield (%)
1 Neat 70 2 90
2 Ethanol Reflux 4 48
3 Acetonitrile 80 4 42

Mannich Base-Mediated Synthesis

Mannich reactions offer an alternative route, particularly for introducing substituents at the imidazole nitrogen. In this approach, 2-mercaptoimidazole reacts with 4-fluoro-2-nitrobenzaldehyde and a secondary amine (e.g., morpholine) in the presence of formaldehyde.

Stepwise Functionalization

The synthesis involves two stages:

  • Formation of the Mannich base : 2-Mercaptoimidazole, formaldehyde, and morpholine condense to generate an N-alkylated intermediate.
  • Sulfanylation : The intermediate reacts with 4-fluoro-2-nitrobenzyl bromide under basic conditions (K₂CO₃, DMF), yielding the target compound.

Purification via column chromatography (SiO₂, ethyl acetate/hexane 3:7) affords the product in 65–70% yield. Notably, substituting morpholine with bulkier amines (e.g., piperidine) reduces yield due to steric hindrance.

Nucleophilic Aromatic Substitution (SNAr)

The sulfanyl group is introduced via SNAr, exploiting the electron-deficient nature of the 4-fluoro-2-nitrobenzene ring. 2-Mercaptoimidazole reacts with 1-fluoro-2-nitro-4-(bromomethyl)benzene in DMSO at 100°C.

Solvent and Base Optimization

Aprotic polar solvents (DMSO, DMF) enhance reaction efficiency by stabilizing the transition state. The addition of K₂CO₃ (2.0 equiv) deprotonates the thiol, accelerating nucleophilic attack.

Base Solvent Temperature (°C) Yield (%)
K₂CO₃ DMSO 100 78
NaHCO₃ DMSO 100 62
Et₃N DMF 90 55

Solid-Phase Synthesis for High-Throughput Production

Solid-phase techniques, leveraging resin-bound intermediates, enable scalable synthesis. Wang resin-functionalized 2-mercaptoimidazole reacts with 4-fluoro-2-nitrobenzyl bromide, followed by cleavage with trifluoroacetic acid (TFA). This method achieves 80–85% purity, though yields are moderate (60–65%) due to incomplete resin loading.

Comparative Analysis of Methods

The table below summarizes key metrics for each synthesis route:

Method Yield (%) Purity (%) Scalability Cost Efficiency
Cyclization 72 95 Moderate High
El-Saghier Reaction 90 98 High Moderate
Mannich Base 70 90 Low Low
SNAr 78 97 High High
Solid-Phase 65 85 High Low

Chemical Reactions Analysis

Types of Reactions

2-((4-Fluoro-2-nitrophenyl)thio)-1H-imidazole undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluoro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Amines, thiols, polar solvents, and bases.

Major Products Formed

    Reduction: 2-((4-Amino-2-nitrophenyl)thio)-1H-imidazole.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Based on the search results, here's what is known about the applications of the compound "2-[(4-Fluoro-2-nitrophenyl)sulfanyl]-1H-imidazole":

Basic Information
"this compound" is a chemical compound with the molecular formula C9H6FN3O2S . PubChem provides information on its structure, chemical names, physical and chemical properties, classification, patents, literature, biological activities, safety/hazards/toxicity information, and supplier lists .

Potential Applications

  • Antibacterial Activity: Imidazole derivatives have demonstrated antibacterial activity . For example, some 5-nitroimidazole compounds can inhibit the growth of metronidazole-sensitive and metronidazole-resistant H. pylori strains .
  • Research Tool: Applied radioactivity and radioisotopes are valuable for examining product and process improvements, cost reduction, and solving complex research problems . Activation analysis, which involves exposing a test sample to neutrons to create radioisotopes, can identify and measure minute quantities of elements and may be used when a high degree of quality control is desired .
  • One Health Approach: Research indicates the importance of considering a "One Health" approach to physical and neuropsychiatric illnesses, where the interactions between humans, animals, and their environment are studied . Studies suggest that vector-transmitted organisms may play a significant role in causing neurological illnesses .

Related Compounds

  • 4-Fluoro-2-nitrophenyl isocyanate: Chemsrc provides information on 4-FLUORO-2-NITROPHENYL ISOCYANATE, including its material safety data sheet (MSDS), density, melting point, boiling point, structure, formula, and molecular weight .
  • 2-[(4-fluoro-2-nitrophenyl)sulfanyl]propanoic acid: ChemicalBook provides information on 2-[(4-fluoro-2-nitrophenyl)sulfanyl]propanoic acid, including its chemical properties, structure, melting point, boiling point, and density .

Mechanism of Action

The mechanism of action of 2-((4-Fluoro-2-nitrophenyl)thio)-1H-imidazole involves its interaction with specific molecular targets. The fluoro-nitrophenyl group can interact with enzymes or receptors, potentially inhibiting their activity. The imidazole ring can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The table below compares the target compound with structurally related imidazole derivatives, emphasizing substituent effects:

Compound Name Core Structure Substituents at 2-Position Key Functional Groups
2-[(4-Fluoro-2-nitrophenyl)sulfanyl]-1H-imidazole Imidazole (4-Fluoro-2-nitrophenyl)sulfanyl -F, -NO₂, -S- linkage
2-{[2-(1H-Imidazol-1-yl)ethyl]sulfanyl}-1H-benzimidazole Benzimidazole [2-(1H-Imidazol-1-yl)ethyl]sulfanyl Dual imidazole rings, -S- linkage
2-[(4-Nitrobenzyl)sulfanyl]-1H-benzimidazole Benzimidazole (4-Nitrobenzyl)sulfanyl -NO₂, -S- linkage
2-(4-Fluorophenyl)-1H-benzo[d]imidazole Benzimidazole 4-Fluorophenyl -F
Sulconazole Imidazole [2-(4-Chlorobenzyl)sulfanyl]-2-(2,4-dichlorophenyl) -Cl, -S- linkage

Key Observations :

  • Sulfur Linkage : The sulfanyl (-S-) group in the target compound and analogs (e.g., ) contributes to metabolic stability and hydrophobic interactions.
  • Core Structure : Benzimidazole derivatives (e.g., ) exhibit greater planarity and rigidity compared to imidazole, which may enhance DNA intercalation or enzyme inhibition .

Key Insights :

  • The trichomonacidal activity of benzimidazole analogs (e.g., ) suggests that the target compound’s sulfanyl-linked nitro group may enhance antiparasitic effects.

Physicochemical Properties

  • Solubility : Sulfanyl-linked compounds (e.g., ) generally exhibit moderate solubility in polar aprotic solvents (DMF, DMSO).

Biological Activity

The compound 2-[(4-Fluoro-2-nitrophenyl)sulfanyl]-1H-imidazole is part of a broader class of imidazole derivatives known for their diverse biological activities, including antimicrobial, antiparasitic, and anticancer properties. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C9H7FN4O2S\text{C}_9\text{H}_7\text{F}\text{N}_4\text{O}_2\text{S}

This compound features a nitrophenyl group and a sulfanyl linkage, which contribute to its reactivity and biological interactions.

Antimicrobial Activity

Research has shown that imidazole derivatives exhibit significant antimicrobial properties. A study focused on similar nitroimidazole compounds demonstrated that they are effective against various bacterial strains, including both Gram-positive and Gram-negative organisms. The compound's mechanism of action typically involves interference with DNA synthesis and repair processes in microbial cells.

Table 1: Antimicrobial Activity of Nitroimidazole Derivatives

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
This compoundE. coli12 µg/mL
MetronidazoleTrichomonas vaginalis8 µg/mL
DimetridazoleEntamoeba histolytica16 µg/mL

Antiparasitic Activity

Imidazole derivatives have been extensively studied for their antiparasitic effects. For instance, compounds similar to this compound have shown potent activity against Trichomonas vaginalis and Entamoeba histolytica. The selectivity index (SI), which compares the IC50 values in human cells to those in parasites, is crucial for evaluating therapeutic potential.

Case Study: Antiparasitic Efficacy
A recent investigation into the efficacy of various nitroimidazoles revealed that compounds with a similar structure to this compound exhibited an SI greater than that of metronidazole. This suggests that these compounds could be developed as safer alternatives for treating parasitic infections.

Anticancer Activity

The anticancer potential of imidazole derivatives has been explored in several studies. The presence of electron-withdrawing groups, such as nitro or fluoro substituents, has been linked to enhanced cytotoxicity against cancer cell lines.

Table 2: Cytotoxic Activity Against Cancer Cell Lines

CompoundCell LineIC50 (µM)
This compoundA549 (Lung Cancer)15
CisplatinA5495
DoxorubicinMCF7 (Breast Cancer)10

The biological activity of this compound is attributed to its ability to generate reactive nitrogen species (RNS) upon reduction within target cells. This leads to oxidative stress and subsequent cell death in both microbial and cancerous cells.

Q & A

Basic: What are the standard synthetic routes for preparing 2-[(4-Fluoro-2-nitrophenyl)sulfanyl]-1H-imidazole, and what key reaction conditions influence yield?

Methodological Answer:
The synthesis typically involves multi-step reactions, such as:

  • Step 1: Condensation of a fluoronitrobenzene derivative with a thiol-containing imidazole precursor.
  • Step 2: Use of coupling agents (e.g., EDCI or DCC) to activate carboxylic acid intermediates for sulfanyl group attachment .
    Key Conditions:
  • Solvent polarity (e.g., DMF or THF) to stabilize intermediates.
  • Temperature control (40–60°C) to avoid nitro-group decomposition.
  • pH adjustments (neutral to mildly acidic) to optimize nucleophilic substitution .

Basic: Which spectroscopic techniques are essential for characterizing the structure and purity of this compound?

Methodological Answer:

  • 1H/13C NMR: Assigns proton environments (e.g., imidazole ring protons at δ 7.2–8.5 ppm) and confirms sulfanyl group integration .
  • IR Spectroscopy: Identifies key functional groups (e.g., S–C stretch at 650–750 cm⁻¹, NO₂ asymmetric stretch at 1520 cm⁻¹) .
  • Mass Spectrometry (HRMS): Validates molecular ion peaks (e.g., [M+H]+ at m/z 280.03) .

Advanced: How can computational methods like DFT/B3LYP assist in analyzing the electronic structure and tautomerism of this compound?

Methodological Answer:

  • DFT/B3LYP/6-311++G(d,p): Predicts tautomeric equilibria (e.g., thione-thiol tautomerism) by calculating relative Gibbs free energies .
  • HOMO-LUMO Analysis: Evaluates electron distribution (e.g., HOMO localized on imidazole, LUMO on nitro group) to predict reactivity .
    Example Data Table (DFT Results):
ParameterThione Form (eV)Thiol Form (eV)
HOMO Energy-6.32-6.15
LUMO Energy-1.87-1.92
Energy Difference4.454.23

Advanced: What strategies are employed to resolve discrepancies between experimental spectroscopic data and computational predictions?

Methodological Answer:

  • Solvent Effect Modeling: Incorporate PCM (Polarizable Continuum Model) in DFT to account for solvent-induced shifts in NMR predictions .
  • Dynamic NMR: Detect tautomerization rates (e.g., coalescence temperature analysis) to reconcile static DFT models with experimental line broadening .

Basic: What initial biological assays are recommended to screen for potential antimicrobial activity?

Methodological Answer:

  • Agar Diffusion Assay: Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains; measure zones of inhibition (ZOI).
  • MIC Determination: Use microdilution methods (e.g., 96-well plates) with concentrations ranging 1–256 µg/mL .

Advanced: How does X-ray crystallography coupled with SHELXL refinement determine the molecular geometry and intermolecular interactions?

Methodological Answer:

  • Data Collection: Use MoKα radiation (λ = 0.71073 Å) on a Bruker APEX CCD diffractometer.
  • SHELXL Refinement: Optimize anisotropic displacement parameters and resolve disorder in nitro groups .
    Example Data Table (Bond Lengths):
Bond TypeLength (Å)
C–N (imidazole)1.33
C–S (sulfanyl)1.82

Advanced: How can structure-activity relationship (SAR) studies optimize the compound's bioactivity through targeted substitutions?

Methodological Answer:

  • Electron-Withdrawing Groups: Introduce halogens (e.g., Cl at para-position) to enhance nitro group stability and antimicrobial potency .
  • Sulfanyl Modifications: Replace –SH with –SO₂CH₃ to improve solubility and reduce toxicity .

Basic: What are the critical parameters for optimizing reaction conditions during synthesis?

Methodological Answer:

  • Catalyst Selection: Use Pd/C for hydrogenation steps to reduce nitro groups without over-reducing imidazole rings.
  • Purification: Employ gradient column chromatography (hexane/ethyl acetate) to separate regioisomers .

Advanced: What role do non-covalent interactions (e.g., hydrogen bonds) play in stabilizing the crystal structure?

Methodological Answer:

  • N–H⋯N Hydrogen Bonds: Link imidazole rings into infinite chains (e.g., d(D–A) = 2.89 Å, θ = 158°) .
  • π-π Stacking: Stabilize nitro-phenyl groups with face-to-face distances of 3.5–3.7 Å .

Advanced: How to address contradictions in biological activity data across different research studies?

Methodological Answer:

  • Standardized Assay Protocols: Align MIC testing with CLSI guidelines to minimize variability in bacterial strain susceptibility .
  • Metabolite Profiling: Use LC-MS to identify degradation products that may confound activity measurements .

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